molecular formula C15H32O2 B1348648 2-Dodecylpropane-1,3-diol CAS No. 10395-09-2

2-Dodecylpropane-1,3-diol

Cat. No.: B1348648
CAS No.: 10395-09-2
M. Wt: 244.41 g/mol
InChI Key: YBTDSZAHFSIJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecylpropane-1,3-diol is a chemical compound with the molecular formula C15H32O2 and a molecular weight of 244.413 g/mol . Its structure features a long dodecyl alkyl chain and two terminal hydroxyl groups, which classifies it as an aliphatic 1,3-diol . This diol is a valuable intermediate in organic synthesis. A key application documented in scientific literature is its use as a precursor in the multi-step synthesis of a novel class of cationic dicephalic surfactants, specifically 2-alkyl-N,N,N,N',N',N'-hexamethylpropan-1,3-ammonium dibromides . In this synthetic route, the hydroxyl groups of the diol are functionalized to create surfactants with two symmetric trimethylammonium headgroups, which are of significant research interest for their interfacial behavior and potential applications in chemical engineering and biomedical fields, such as in drug carrier systems . As a 1,3-diol, this compound can also serve as a protecting group for carbonyl functionalities in complex synthetic procedures, forming stable cyclic acetals or ketals that can be removed under controlled conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-dodecylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTDSZAHFSIJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336543
Record name 1,3-Propanediol, 2-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10395-09-2
Record name 1,3-Propanediol, 2-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Chemical Reactivity of 2 Dodecylpropane 1,3 Diol

Core Reaction Pathways

The reactivity of 2-dodecylpropane-1,3-diol is primarily centered on its two hydroxyl (-OH) groups. These functional groups can undergo oxidation, substitution, and condensation reactions, forming the basis of its core chemical pathways.

The dehydrogenation of 1,3-diols is a key transformation that converts the alcohol functionalities into carbonyl groups. This oxidation process can be achieved using various catalytic systems, often involving transition metals. For a 2-substituted-1,3-propanediol like this compound, this reaction typically proceeds via the initial formation of a hydroxy aldehyde, which can then undergo further reactions.

Homogeneous catalysts, such as the ruthenium-based Shvo catalyst, are effective for the dehydrogenation of 1,3-diols. escholarship.orgresearchgate.net The mechanism generally involves the transfer of hydrogen from the diol to the catalyst. In the case of 1,3-propanediol (B51772), the reaction can yield 3-hydroxypropanal as an intermediate. escholarship.org This intermediate can subsequently react with another molecule of the diol to form a hemiacetal, which can be further dehydrogenated to produce a bimolecular ester. escholarship.org For this compound, the primary product of a controlled dehydrogenation would be 2-dodecyl-3-hydroxypropanal. The reaction is often conducted in the presence of a hydrogen acceptor to drive the equilibrium towards the products. escholarship.orgresearchgate.net

Kinetic studies on similar compounds, such as 1-phenyl-1,3-propanediol, using the Shvo catalyst have shown that the reaction rate is dependent on catalyst concentration and temperature, with an apparent activation energy of 77 kJ/mol for the conversion. abo.fi Such catalytic systems demonstrate the potential to convert bio-renewable diols into value-added chemicals. researchgate.netrsc.orgrsc.org

Table 1: Catalytic Systems for Dehydrogenation of 1,3-Diol Analogs

Catalyst System Substrate Example Product Type Reference
Shvo Catalyst {[Ru2(CO)4(μ-H)]} 1,3-Butanediol α-Hydroxyketone escholarship.org
Rhodium Decarbonylation Catalyst 1,2-Propanediol α-Hydroxyketone, CO escholarship.orgresearchgate.net
[Cp*IrCl2(NHC)] Complexes 1,3-Propanediol Propanal, Acrolein researchgate.net

1,3-Diols are valuable substrates for the formation of cyclic acetals and ketals, which serve as important protecting groups for carbonyl compounds in organic synthesis. organic-chemistry.org The reaction of this compound with an aldehyde or a ketone under acidic catalysis yields a six-membered 1,3-dioxane ring. The long dodecyl substituent at the 5-position of the resulting ring can influence its conformational preferences and reactivity.

The mechanism for acid-catalyzed acetal formation involves several equilibrium steps. youtube.com First, the carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. masterorganicchemistry.comlibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxonium ion. chemistrysteps.com The second hydroxyl group of the diol then attacks this electrophile in an intramolecular fashion, and a final deprotonation step yields the stable cyclic acetal and regenerates the acid catalyst. youtube.comucalgary.ca The removal of water is crucial to drive the reaction to completion. libretexts.org

Table 2: Examples of 1,3-Dioxane Formation from this compound

Carbonyl Compound Product Name
Formaldehyde 5-Dodecyl-1,3-dioxane
Acetone (B3395972) 2,2-Dimethyl-5-dodecyl-1,3-dioxane
Benzaldehyde 2-Phenyl-5-dodecyl-1,3-dioxane

The hydroxyl groups of this compound readily undergo esterification and etherification. These reactions can be controlled to yield either mono- or di-substituted products.

Esterification is the reaction of the diol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is an equilibrium process. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the diol's hydroxyl group. After proton transfers, a molecule of water is eliminated to yield the ester. To achieve high yields of either the mono- or di-ester, reaction conditions such as stoichiometry and the use of activating agents like DCC (N,N'-dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) can be precisely controlled. rug.nl Industrial processes for esterifying 1,3-propanediol often utilize catalysts containing tin and titanium to improve reaction times and product color. google.com

Etherification , such as the Williamson ether synthesis, typically involves the deprotonation of the diol's hydroxyl groups with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. The synthesis of sterically hindered ethers can be challenging, but electrochemical methods have been developed that proceed under mild conditions by generating reactive carbocations from activated alcohols. acs.org Stepwise functionalization is possible, allowing for the synthesis of diol ethers with two different alkyl groups.

Stereochemical Control and Enantioselective Transformations

This compound is a prochiral molecule, meaning it is achiral but can be converted into a chiral product in a single step. The two hydroxyl groups are enantiotopic, providing a key opportunity for asymmetric synthesis through enantioselective reactions.

Enantioselective desymmetrization is a powerful strategy to convert prochiral diols like this compound into valuable chiral building blocks with high optical purity. dicp.ac.cnnih.govresearcher.life This approach avoids kinetic resolution, allowing for a theoretical yield of 100% of a single enantiomer. dicp.ac.cn The key is the use of a chiral catalyst or enzyme that can selectively functionalize one of the two enantiotopic hydroxyl groups.

Enzymatic Methods: Lipases are widely used for the asymmetric acylation of 2-substituted-1,3-propanediols. beilstein-journals.org For example, lipases from Pseudomonas cepacia (lipase PS) and porcine pancreas (PPL) have been successfully employed to catalyze the transesterification of diols with acyl donors like vinyl acetate, producing monoacylated products with high enantiomeric excess (ee). beilstein-journals.orgnih.gov The enzyme's chiral active site preferentially binds the diol in an orientation that exposes only one of the two hydroxyl groups to the acylation reaction. beilstein-journals.org

Non-Enzymatic Methods: Chiral metal-based catalysts have also been developed for this purpose. A notable example is a chiral dinuclear zinc catalyst that effectively desymmetrizes both 2-alkyl- and 2-aryl-1,3-propanediols through asymmetric acylation, yielding products with high enantioselectivity. nih.gov Another approach utilizes chiral hemiboronic acid catalysts, which activate the diol towards O-alkylation. dicp.ac.cnnih.govresearcher.life The catalyst forms a defined chair-like six-membered complex with the diol, and bulky groups on the catalyst scaffold sterically block one of the prochiral hydroxyl groups from reacting with an electrophile. dicp.ac.cnnih.gov This method has been shown to afford monoalkylated products with enantiomeric ratios typically over 95:5. dicp.ac.cnnih.govresearcher.life

Table 3: Catalytic Systems for Enantioselective Desymmetrization of 2-Substituted-1,3-propanediols

Catalytic System Reaction Type Substrate Class Typical Enantioselectivity (ee or er) Reference
Lipase PS (Pseudomonas cepacia) Acylation 2-Alkyl-1,3-propanediols >90% ee beilstein-journals.org
Chiral Dinuclear Zinc Complex Acylation 2-Alkyl/Aryl-1,3-propanediols High ee nih.gov
Chiral Hemiboronic Acid Catalyst O-Alkylation 2-Aryl-1,3-propanediols ≥95:5 er dicp.ac.cnnih.gov
Oxazaborolidinone (OXB) Catalyst Ring-Cleavage of Cyclic Acetals 2-Substituted-1,3-propanediols 88% ee thieme-connect.com

The stereocontrolled synthesis of 1,3-diols is crucial for the construction of many natural products, particularly polyketides, which often contain syn- or anti-1,3-diol motifs. researchgate.netresearchgate.net

One of the most common methods for diastereoselective synthesis of 1,3-diols is the reduction of β-hydroxy ketones. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the presence of chelating agents. For instance, chelation-controlled reduction using reagents like LiAlH4 with LiI can favor the formation of syn-1,3-diols with high selectivity (>99:1). nih.gov The chelating agent coordinates to both oxygen atoms of the β-hydroxy ketone, forcing the hydride to attack from a specific face, thus determining the stereochemistry of the newly formed hydroxyl group. Non-chelation-controlled reductions tend to favor the formation of anti-1,3-diols.

Once a chiral center is established, as in an enantiomerically pure derivative of this compound, it can direct the stereochemistry of subsequent reactions. For example, if one hydroxyl group is protected and the other is oxidized to an aldehyde, subsequent nucleophilic addition to the aldehyde will be influenced by the existing stereocenter at C2, leading to a diastereoselective outcome. This principle is fundamental in extending carbon chains while maintaining stereochemical control. Various synthetic methods, including aldol (B89426) reactions, hydrogenations, and biocatalytic approaches, have been developed to achieve high diastereoselectivity in the synthesis and modification of 1,3-diol structures. researchgate.netrsc.org

Theoretical Studies on Reaction Mechanisms and Intermediates

A comprehensive review of scientific literature reveals a notable absence of specific theoretical or computational studies focused on the reaction mechanisms and intermediates of this compound. While experimental investigations have provided insights into the reactivity of various diols, the application of theoretical methods such as Density Functional Theory (DFT) to elucidate the precise pathways, transition states, and intermediates for this particular long-chain diol has not been reported in publicly accessible research.

Theoretical studies are crucial for providing a detailed, molecular-level understanding of chemical reactions. mdpi.com For instance, computational chemistry can model the potential energy surfaces of reactions, helping to predict the most likely mechanisms, such as whether a reaction proceeds in a concerted fashion or through a series of steps involving discrete intermediates. mdpi.comacs.org

In the broader context of propanediols, theoretical investigations have been conducted on the unimolecular decomposition of 1,2-propanediol and 1,3-propanediol. nih.govacs.org These studies, utilizing quantum chemistry calculations, have explored reaction channels like water elimination and C-C bond dissociation at elevated temperatures. nih.govacs.org However, these findings are not directly transferable to the behavior of this compound in solution-phase reactions, where the presence of the long dodecyl chain would significantly influence its conformational flexibility and interactions with solvents and reactants.

Similarly, while kinetic and mechanistic studies have been performed on the oxidation of various non-vicinal diols, these have largely been based on experimental observations rather than detailed computational modeling of the reaction intermediates and transition states. researchgate.net The proposed mechanisms in such studies, often involving hydride transfer or the formation of cyclic esters, would benefit from theoretical validation to provide a more complete picture of the reaction dynamics.

The absence of theoretical data for this compound means that a detailed analysis of its reaction mechanisms from a computational standpoint is not currently possible. Future research in this area would be valuable for a more complete understanding of the reactivity of this and other long-chain alkyl diols, which are of interest in various chemical applications.

Derivatization and Selective Functionalization of 2 Dodecylpropane 1,3 Diol

Mono- and Di-Functionalization Methodologies for 1,3-Diols

The selective functionalization of diols, including 2-dodecylpropane-1,3-diol, is a persistent challenge due to the similar reactivity of the multiple hydroxyl groups. rsc.org Traditional approaches often involve multi-step protection and deprotection strategies, which are inefficient and generate significant waste. scholaris.ca Consequently, the development of catalytic methods that enable regioselective derivatization has become a major focus of research. rsc.orgscholaris.ca

Catalytic approaches offer a more elegant and efficient solution for the mono-functionalization of symmetric diols. Boronic and borinic acid derivatives have emerged as particularly effective catalysts for this purpose. scholaris.caorganic-chemistry.org These organoboron catalysts reversibly interact with the diol to form boronic or borinic esters. This activation enhances the nucleophilicity of one of the oxygen atoms, facilitating a selective reaction with an electrophile. scholaris.ca Diarylborinic acid catalysis, for instance, provides an efficient and operationally simple method for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols, rivaling the performance of traditional organotin-catalyzed reactions. organic-chemistry.org

The table below summarizes key catalytic systems used for the regioselective monofunctionalization of diols.

Catalyst TypeTransformationKey Features
Diarylborinic AcidAcylation, Sulfonylation, AlkylationHigh efficiency, broad substrate scope, avoids toxic reagents, mild conditions. organic-chemistry.org
Hemiboronic AcidGeneral FunctionalizationBench-stable catalyst, does not require a Lewis base for activation. scholaris.ca
Lanthanide(III) ChlorideAcylationCatalyzes direct mono-acylation. researchgate.net
Organocatalysts (Nitrogen, Phosphorus-based)General FunctionalizationEnables selective transformations under mild conditions, avoiding stoichiometric activation. rsc.org

For di-functionalization, the reaction conditions can be adjusted, typically by using a stoichiometric excess of the reagent and, if necessary, a catalyst, to ensure both hydroxyl groups are modified. Dynamic kinetic asymmetric transformation (DYKAT) represents a sophisticated strategy for converting racemic mixtures of 1,3-diols into enantiomerically pure di-functionalized products, such as syn-1,3-diacetates. nih.gov This one-pot process combines enzymatic transesterification with in-situ, metal-catalyzed epimerization of the substrate. nih.gov

Introduction of Diverse Functional Motifs

Alkylation and acylation are fundamental transformations for modifying the hydroxyl groups of this compound, thereby altering its polarity, reactivity, and steric profile. These reactions introduce alkyl or acyl moieties, respectively.

Catalytic methods are highly favored for achieving regioselective mono-acylation and mono-alkylation. As mentioned, diarylborinic acid catalysis is a powerful tool for these transformations. organic-chemistry.org The proposed mechanism involves the formation of a tetracoordinate borinate complex with the diol, which then reacts with the electrophilic acylating or alkylating agent in the rate-limiting step of the catalytic cycle. organic-chemistry.org This methodology is noted for its high efficiency and broad applicability, providing a significant advantage over less environmentally friendly organotin-based protocols. organic-chemistry.org

The following table provides examples of reagents used in these strategies.

TransformationReagent ClassExample ReagentsPurpose
Acylation Acid ChloridesAcetyl chloride, Benzoyl chlorideIntroduces ester functionality.
Acid AnhydridesAcetic anhydride, Succinic anhydrideIntroduces ester functionality; anhydrides are often used with a base catalyst.
Alkylation Alkyl HalidesBenzyl bromide, Methyl iodideForms ether linkages.
SulfonatesAlkyl tosylates, Alkyl mesylatesForms ether linkages; sulfonates are excellent leaving groups.

The conversion of the hydroxyl groups of this compound into halogens, such as bromine, yields versatile synthetic intermediates. The resulting 1,3-dihalides can participate in a wide range of nucleophilic substitution and organometallic coupling reactions.

A direct, one-step conversion of alcohols to alkyl halides can be challenging and may require harsh reagents. A more common and reliable method is a two-step process. First, the hydroxyl groups are converted into better leaving groups, such as sulfonate esters (e.g., tosylates or mesylates). This is achieved by reacting the diol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine.

In the second step, the resulting disulfonate ester undergoes a nucleophilic substitution (SN2) reaction with a halide ion source. nih.gov For the synthesis of a dibromide, a salt such as lithium bromide or sodium bromide is used in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). This SN2 displacement proceeds with an inversion of configuration at any stereogenic centers. nih.gov

General Halogenation Sequence:

Activation: this compound is reacted with two equivalents of a sulfonyl chloride (e.g., TsCl, MsCl) and a base to form a 1,3-disulfonate.

Displacement: The 1,3-disulfonate is treated with a bromide salt (e.g., NaBr) to yield 1,3-dibromo-2-dodecylpropane.

Introducing nitrogen or other heteroatoms into the this compound scaffold generates derivatives with fundamentally different chemical properties, including basicity and hydrogen bonding capabilities. These derivatives are valuable as building blocks for pharmaceuticals, ligands, and functional materials.

Similar to halogenation, a robust method for synthesizing the corresponding 1,3-diamine involves the two-step activation-displacement sequence. After converting the diol to a 1,3-disulfonate, a nitrogen-containing nucleophile is used for the displacement reaction. A common strategy employs the azide (B81097) ion (from sodium azide) as the nucleophile. The resulting 1,3-diazide is then reduced to the 1,3-diamine, typically through catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH4).

Alternatively, cyclic nitrogen-containing derivatives can be synthesized. For example, 1,3-diols can react with amines in the presence of a dialkyl carbonate and a base (e.g., potassium tert-butoxide) to form 1,3-oxazinan-2-ones, which are cyclic carbamates. researchgate.net This cascade reaction provides an efficient route to heterocyclic systems. researchgate.net

Chiral Derivatives and Their Synthetic Utility from 1,3-Diols

Chiral diols and their derivatives are immensely valuable in asymmetric synthesis, where they serve as chiral building blocks, auxiliaries, and ligands for metal catalysts. nih.govacs.org Although this compound is achiral, it can be desymmetrized to generate chiral, mono-functionalized derivatives.

The enantioselective desymmetrization of meso-1,3-diols using chiral catalysts is a powerful strategy to produce optically active compounds. scholaris.ca Chiral hemiboronic acid catalysts, for example, have been developed to achieve the catalytic enantioselective functionalization of symmetrical diols with good enantioselectivity. scholaris.ca This approach provides a mild and practical route to useful chiral building blocks. scholaris.ca

Furthermore, the synthesis of enantiomerically pure 1,3-diols, which can then be elaborated, is a key area of research. acs.org One prominent method involves the asymmetric aldol (B89426) reaction to produce chiral β-hydroxy ketones, followed by a stereoselective reduction to yield the chiral 1,3-diol. nih.govacs.org These chiral diols are precursors to a wide range of other chiral molecules. nih.gov

The synthetic utility of these chiral derivatives is extensive.

Chiral Building Blocks: They are incorporated into the synthesis of complex, biologically active natural products and pharmaceuticals. nih.govrsc.org

Chiral Ligands: After further modification, they can be used as ligands in asymmetric catalysis to control the stereochemical outcome of reactions. nih.gov

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved and recovered. nih.gov

Chiral Derivatives: They can be converted into other useful chiral structures, such as chiral 1,3-dioxoles, which are present in natural products and pharmaceutical agents. nih.gov

The ability to generate and utilize chiral derivatives derived from a 1,3-diol framework underscores the importance of selective functionalization in modern synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dodecylpropane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of 2-Dodecylpropane-1,3-diol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule. While experimental spectra are available in spectral databases, a detailed analysis based on established chemical shift principles can predict the expected resonances. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The long dodecyl chain results in a large, overlapping signal for its methylene (B1212753) (-CH₂) groups, while the unique protons on the propanediol (B1597323) backbone are more distinct.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, carbons in the dodecyl chain that are equidistant from the central methine group may be chemically equivalent or have very similar chemical shifts. The carbons attached to the hydroxyl groups are significantly deshielded and appear further downfield. nih.gov

Predicted NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1, C3 (-C H₂OH) ~3.6-3.8 Doublet of doublets ~65-68
C2 (-C H-) ~1.7-1.9 Multiplet ~40-43
C1' (-C H₂-CH) ~1.2-1.4 Multiplet ~28-31
C2' to C10' ~1.25 Broad singlet ~22-32
C11' (-C H₂-CH₃) ~1.2-1.4 Multiplet ~22-24
C12' (-C H₃) ~0.88 Triplet ~14

**5.2. X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This method can reveal detailed structural parameters, including bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would provide definitive information on:

Solid-State Conformation: The exact conformation of the dodecyl tail (e.g., an all-trans zigzag conformation) and the orientation of the hydroxyl groups.

Intermolecular Interactions: The hydrogen-bonding network is a critical feature. Crystallography would map the specific hydrogen bond donors and acceptors, revealing how the molecules pack together in the crystal lattice. This includes distances and angles between the hydroxyl groups of adjacent molecules.

Molecular Dimensions: Precise measurement of all C-C and C-O bond lengths and C-C-C, C-C-O, and H-O-C bond angles.

A review of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported as of this writing. The primary challenge for a flexible, long-chain molecule like this is often the growth of a single crystal of sufficient size and quality for diffraction experiments.

**5.3. High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₅H₃₂O₂), the calculated monoisotopic mass is 244.24023 Da. nih.gov HRMS analysis would be expected to detect this mass with high precision, typically within a few parts per million (ppm), confirming the molecular formula.

In addition to the molecular ion, HRMS coupled with soft ionization techniques like Electrospray Ionization (ESI) would identify common adducts.

Expected HRMS m/z Values for this compound

Ion Species Formula Expected m/z (Da)
Molecular Ion [M]⁺• [C₁₅H₃₂O₂]⁺• 244.24023
Protonated Molecule [M+H]⁺ [C₁₅H₃₃O₂]⁺ 245.24751
Sodiated Adduct [M+Na]⁺ [C₁₅H₃₂O₂Na]⁺ 267.22945

Tandem mass spectrometry (MS/MS) experiments provide structural information through controlled fragmentation of a selected precursor ion (e.g., [M+H]⁺). For this compound, characteristic fragmentation pathways would include:

Neutral Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a fragment at [M+H - H₂O]⁺.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom.

Alkyl Chain Fragmentation: Cleavage at various points along the dodecyl chain, typically producing a series of fragment ions separated by 14 Da (-CH₂-).

Analysis of similar long-chain diols often involves chemical derivatization (e.g., silylation) to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS). The resulting derivatives exhibit characteristic fragmentation patterns that can be used to identify the diol structure. researchgate.net

**5.4. Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and confirms the presence of key functional groups. acs.org A vapor-phase IR spectrum for this compound is noted in spectral databases. nih.gov

Key Vibrational Modes for this compound:

O-H Stretch: A very strong and broad absorption band in the IR spectrum, typically centered around 3300-3400 cm⁻¹, is the most prominent feature, indicative of the hydrogen-bonded hydroxyl groups.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methylene and methyl groups of the dodecyl chain.

C-O Stretch: A strong band in the IR spectrum in the 1000-1100 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol groups.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-H stretching and C-C skeletal vibrations of the alkyl chain are usually strong, making it a useful technique for studying the hydrocarbon backbone.

Predicted Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
O-H Stretch (H-bonded) 3200 - 3500 Strong, Broad Weak
C-H Asymmetric/Symmetric Stretch 2850 - 2960 Strong Strong
CH₂ Bend (Scissoring) 1450 - 1470 Medium Medium

Spectroscopic Methods for Conformational Analysis

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Spectroscopic methods, primarily NMR, can be used to investigate its preferred shape in solution. The key area of conformational interest is the propanediol backbone and the potential for intramolecular interactions.

One significant possibility is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This would create a pseudo-six-membered ring structure, which can be a highly stable conformation for 1,3-diols. This conformation would influence the chemical environment of nearby protons and carbons.

Techniques to study these conformations include:

Analysis of Vicinal Coupling Constants (³J): The magnitude of the ³JHH coupling constants between protons on adjacent carbons (e.g., between the H on C2 and the H's on C1/C3) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings can provide insight into the average conformation or the population of different rotational isomers (rotamers).

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can detect protons that are close to each other in space, regardless of whether they are connected through bonds. The presence or absence of specific NOE cross-peaks can help distinguish between different folded and extended conformations.

Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, one can observe changes in chemical shifts or coupling constants that may indicate a shift in the equilibrium between different conformers.

Computational Chemistry and Theoretical Modeling of 2 Dodecylpropane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-Dodecylpropane-1,3-diol. wikipedia.org Methods such as Density Functional Theory (DFT) are employed to determine its electronic structure, which dictates the molecule's reactivity and physical properties. nih.govnih.gov

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the presence of the hydroxyl groups is expected to be the primary determinant of the HOMO and LUMO characteristics, with the long dodecyl chain having a more subtle electronic influence.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the hydroxyl groups are anticipated to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are expected to be electron-poor, rendering them acidic and prone to interaction with nucleophiles.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and stability.
Dipole MomentProvides information on the molecule's polarity.

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. mdpi.comresearchgate.net Given the long, nonpolar dodecyl chain and the polar diol headgroup, this molecule is expected to exhibit complex conformational behavior in different environments.

In an aqueous solution, MD simulations can reveal how the molecule adapts its conformation to the surrounding water molecules. A study on 1,3-propanediol (B51772) in an aqueous environment showed that conformations without intramolecular hydrogen bonds were predominant. mdpi.comnih.gov For this compound, it is likely that the polar diol moiety will engage in hydrogen bonding with water, while the hydrophobic dodecyl chain will tend to fold to minimize its contact with the aqueous phase. The simulations can quantify the populations of different conformers and the lifetimes of these conformations. researchgate.netnih.gov

MD simulations can also elucidate the nature of intermolecular interactions. In the pure liquid state, it is expected that the primary interactions will be hydrogen bonds between the hydroxyl groups of neighboring molecules. The long dodecyl chains would likely engage in van der Waals interactions, leading to some degree of local ordering. In the presence of other molecules, such as in a lipid bilayer, MD simulations can predict how this compound partitions and orients itself, which is crucial for understanding its potential applications as a surfactant or membrane-active agent. kcl.ac.uk

Table 2: Conformational Analysis of 1,3-Propanediol in Aqueous Solution from MD Simulations

Conformation FamilyPredominant ConformationTotal Fraction (%)Average Lifetime of Main Chain (ps)
TTtTTg74-76~110
GG'~12

Data adapted from a study on 1,3-propanediol, a structural analogue of the headgroup of this compound. The presence of the dodecyl chain would influence these values. mdpi.comnih.gov

Computational Studies on Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. This information is invaluable for understanding and optimizing chemical transformations.

For instance, the dehydration of 1,3-diols is an important industrial process. oup.comresearchgate.net Computational studies can be used to investigate the mechanism of acid-catalyzed dehydration of this compound to form unsaturated alcohols or cyclic ethers. By calculating the energies of the intermediates and transition states for different possible pathways, the most favorable reaction mechanism can be determined. A computational study on the deoxydehydration of cyclic trans-diol substrates highlighted the importance of considering different mechanistic possibilities, such as stepwise versus concerted bond cleavage. chemrxiv.org

Similarly, the oxidation of the hydroxyl groups can be studied computationally. Theoretical calculations can help to understand the selectivity of different oxidizing agents and to design catalysts that favor the formation of specific products, such as the corresponding hydroxy aldehydes, hydroxy ketones, or dicarboxylic acids. ajchem-a.com

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Dehydration Reaction of a 1,3-Diol

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Formation of Unsaturated AlcoholTS1
Formation of Cyclic EtherTS2

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations for the reaction of interest.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is a crucial step in their characterization. researchgate.netfaccts.decardiff.ac.uknih.govnih.gov For this compound, theoretical calculations can provide valuable information for interpreting experimental spectra.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be predicted using DFT calculations. researchgate.netfaccts.decardiff.ac.uk These calculations provide the vibrational frequencies and intensities, which correspond to the various vibrational modes of the molecule. The predicted spectra can be used to assign the bands in the experimental spectra, providing detailed information about the molecular structure and bonding. For example, the characteristic O-H stretching frequencies can be used to study hydrogen bonding interactions.

Table 4: Comparison of Experimental and Calculated 1H NMR Chemical Shifts for a Model 1,3-Diol

ProtonExperimental Shift (ppm)Calculated Shift (ppm)
H-1
H-2
H-3
OH

Note: This table illustrates the type of data that can be generated. The actual values would depend on the specific model compound and computational methodology. nih.gov

In Silico Design and Optimization of Catalysts for 1,3-Diol Transformations

Computational chemistry is an indispensable tool for the in silico design and optimization of catalysts for chemical reactions involving 1,3-diols. ethz.chresearchgate.netrsc.orgmdpi.com By understanding the reaction mechanism at a molecular level, it is possible to design catalysts that are more active, selective, and stable.

For transformations of this compound, such as etherification, esterification, or dehydration, computational methods can be used to screen potential catalysts. This involves calculating the key energetic parameters of the catalytic cycle, such as the binding energy of the substrate to the catalyst and the activation energies of the elementary steps. This approach allows for the rapid evaluation of a large number of potential catalysts, significantly accelerating the discovery process. ethz.ch

For example, in the acid-catalyzed dehydration of this compound, DFT calculations can be used to study the interaction of the diol with different solid acid catalysts, such as zeolites or sulfated zirconia. By understanding how the structure of the catalyst's active site influences the reaction pathway, it is possible to design catalysts with improved selectivity towards the desired product.

Advanced Materials Science Applications of 2 Dodecylpropane 1,3 Diol

2-Dodecylpropane-1,3-diol as a Monomeric Unit in Polymer Architectures

The incorporation of this compound as a monomeric unit into polymer chains imparts significant changes to the material's properties. The long dodecyl side chain can influence polymer crystallinity, solubility, and thermal characteristics, offering a route to designing materials with specific performance attributes.

Polyesters are typically synthesized through the polycondensation of diols and dicarboxylic acids. nih.gov The integration of this compound into a polyester (B1180765) backbone introduces a bulky, flexible side chain that can disrupt chain packing and reduce crystallinity. This effect is analogous to that observed with smaller alkyl-substituted diols like 2-methyl-1,3-propanediol (B1210203), which is known to inhibit crystallization and produce amorphous polyesters. mdpi.comgantrade.com The dodecyl group, being significantly larger, would be expected to have a more pronounced effect, leading to polyesters with lower glass transition temperatures (Tg) and enhanced flexibility.

For instance, studies on polyesters derived from 2-methyl-1,3-propanediol and glutaric acid have produced amorphous materials with low glass transition temperatures, making them suitable as soft segments in thermoplastic elastomers. mdpi.comacs.org By replacing 2-methyl-1,3-propanediol with this compound, it is anticipated that the resulting polyesters would exhibit even lower Tg values due to the plasticizing effect of the long alkyl chain.

Table 1: Comparison of Thermal Properties of Polyesters Derived from Substituted 1,3-Propanediols and Glutaric Acid

Diol MonomerGlass Transition Temperature (Tg)Melting Temperature (Tm)Crystallinity
2-Methyl-1,3-propanediol-48°C to -42°C mdpi.comNot observed mdpi.comAmorphous mdpi.com
This compound (Predicted) < -50°CNot expectedAmorphous

Data for 2-Methyl-1,3-propanediol is based on poly(2-methyl-1,3-propylene glutarate) mdpi.com. Properties for the this compound based polyester are predicted based on the increased side-chain length.

The synthesis of these polyesters can be achieved through a two-stage melt polycondensation process. Initially, a prepolymer is formed at a moderate temperature, followed by a higher temperature, high-vacuum stage to increase the molecular weight. mdpi.com

Polyurethanes are synthesized from the reaction of diisocyanates with polyols. acs.orgutm.my this compound can be used as a chain extender or incorporated into a polyester or polycarbonate polyol to form the soft segment of the polyurethane. The inclusion of the long dodecyl side chain is expected to significantly influence the morphology and mechanical properties of the resulting polyurethane.

The long alkyl side chains can act as internal plasticizers, increasing the free volume and mobility of the polymer chains, which would lead to a decrease in the glass transition temperature of the soft segment. nih.gov This can result in polyurethanes with enhanced flexibility and elastomeric properties at lower temperatures. Furthermore, the hydrophobic nature of the dodecyl group can enhance the material's resistance to hydrolysis.

Research on polyurethanes with long alkyl side-chains has shown that these groups can also affect the phase separation between the hard and soft segments, which is a key determinant of the mechanical properties of polyurethanes. nih.gov The bulky dodecyl group may hinder the ordering of the hard segments, leading to a more mixed-phase morphology and potentially affecting properties like tensile strength and elongation at break. ias.ac.in

Table 2: Expected Influence of this compound on Polyurethane Properties

PropertyExpected Effect of this compound IntegrationRationale
Glass Transition Temperature (Tg)DecreaseInternal plasticization by the long alkyl side chain. nih.gov
FlexibilityIncreaseIncreased segmental mobility of the soft segment.
Tensile StrengthPotentially decreaseDisruption of hard segment ordering and phase separation. ias.ac.in
Elongation at BreakPotentially increaseIncreased flexibility of the soft segment.
Hydrolytic StabilityIncreaseIncreased hydrophobicity from the dodecyl side chain.

Polycarbonates can be synthesized by the polycondensation of diols with a carbonate source, such as phosgene (B1210022) or diphenyl carbonate, or through the ring-opening polymerization of cyclic carbonates. rsc.org The incorporation of this compound into a polycarbonate backbone would introduce significant structural modifications. The glass transition temperature of polycarbonates is a key property, typically around 147°C for standard bisphenol A polycarbonate. pom-material.comresearchgate.net The presence of the flexible dodecyl side chain would drastically reduce the Tg, leading to a more flexible and less rigid material. mdpi.com

The synthesis of polycarbonates from substituted 1,3-diols can be challenging due to the potential for side reactions. However, advancements in catalysis have enabled the controlled synthesis of polycarbonate diols. rsc.org These diols can then be used as macroinitiators for further polymerization reactions.

The bulky dodecyl group would likely result in an amorphous polycarbonate with good solubility in common organic solvents. The thermal stability of the resulting polycarbonate would also be influenced by the presence of the long alkyl chain, potentially leading to a lower decomposition temperature compared to aromatic polycarbonates. researchgate.net

An alternative route to polycarbonates is through the ring-opening polymerization (ROP) of cyclic carbonate monomers. researchgate.net These monomers can be synthesized from their corresponding 1,3-diols. The synthesis of a six-membered cyclic carbonate from this compound would yield 5-dodecyl-1,3-dioxan-2-one.

The synthesis of functionalized cyclic carbonates from diols and carbon dioxide has been achieved using various catalytic systems, offering a more sustainable alternative to phosgene-based methods. acs.orgsci-hub.rursc.org These reactions often proceed under mild conditions and can be highly efficient. acs.org The ring-opening polymerization of such a monomer would be thermodynamically favored and could be initiated by a variety of catalysts to produce aliphatic polycarbonates with pendent dodecyl groups. researchgate.net

The resulting polymer would be expected to be amorphous with a low glass transition temperature. The ROP of such monomers allows for good control over the molecular weight and architecture of the final polymer, enabling the synthesis of well-defined materials. mdpi.comrsc.org

Supramolecular Assemblies Involving Long-Chain 1,3-Diols

The amphiphilic nature of this compound, with its hydrophilic diol headgroup and a long hydrophobic dodecyl tail, makes it a candidate for forming supramolecular assemblies. In suitable solvents, these molecules can self-assemble into various structures, such as micelles, vesicles, or liquid crystalline phases, driven by hydrophobic interactions and hydrogen bonding between the diol groups.

The packing of long-chain diols in the solid state is governed by the interplay of van der Waals forces between the alkyl chains and hydrogen bonding of the hydroxyl groups, often leading to layered structures. nsf.gov In solution, similar interactions can lead to the formation of extended networks, potentially resulting in the formation of supramolecular gels. nih.govrsc.org The specific morphology of the self-assembled structures would depend on factors such as concentration, solvent, and temperature.

Research on Surface-Active Properties and Surfactant Design from this compound Derivatives

The amphiphilic structure of this compound makes it a promising platform for the design of novel surfactants. By modifying the diol headgroup, a variety of nonionic, anionic, cationic, or zwitterionic surfactants can be synthesized.

For instance, ethoxylation of the hydroxyl groups would yield nonionic surfactants. Sulfation of the diol would produce anionic surfactants, while quaternization of an amino-functionalized derivative would lead to cationic surfactants.

A particularly interesting application is in the synthesis of gemini (B1671429) surfactants. These are molecules containing two hydrophobic tails and two hydrophilic headgroups connected by a spacer. A gemini surfactant could be synthesized by linking two molecules of a this compound derivative. Gemini surfactants are known for their exceptionally low critical micelle concentration (CMC) and high efficiency in reducing surface tension compared to their single-chain counterparts. koreascience.krpreprints.orgmdpi.com

The critical micelle concentration is a key parameter for a surfactant, representing the concentration at which micelles begin to form. nih.gov For surfactants with a C12 alkyl chain, the CMC is typically in the millimolar range. pom-material.com Gemini surfactants with two dodecyl chains exhibit significantly lower CMCs, often by one or two orders of magnitude. koreascience.kr

Table 3: Estimated Surface-Active Properties of Surfactants Derived from this compound

Surfactant TypePredicted Critical Micelle Concentration (CMC)Predicted Surface Tension at CMC (γ_cmc)
Anionic (Sulfate) Monomeric1 - 5 mM30 - 35 mN/m
Cationic (Quaternary Ammonium) Monomeric10 - 15 mM35 - 40 mN/m
Gemini (Dimeric Cationic)0.01 - 0.1 mM25 - 30 mN/m

Predicted values are based on general trends for surfactants with similar hydrophobic chain lengths. pom-material.comkoreascience.kr

The surface tension at the CMC (γ_cmc) is another important characteristic, indicating the effectiveness of a surfactant in lowering the surface tension of water. Surfactants derived from this compound are expected to be highly effective in this regard due to the strong hydrophobicity of the dodecyl group.

Environmental Behavior and Green Chemical Aspects of 2 Dodecylpropane 1,3 Diol

Elucidation of Biodegradation Pathways and Mechanisms

The environmental fate of 2-Dodecylpropane-1,3-diol is intrinsically linked to its susceptibility to microbial degradation. While specific studies elucidating the complete biodegradation pathway of this compound are not extensively documented, a scientifically plausible route can be inferred from research on structurally similar compounds, such as other 1,3-propanediols and long-chain alkanes. The proposed pathway primarily involves initial enzymatic oxidation of the alcohol groups followed by the subsequent breakdown of the long alkyl chain.

The biodegradation is expected to be initiated by the oxidation of one of the primary hydroxyl groups. This initial step is a common metabolic pathway for a wide range of alcohols in various microorganisms. This reaction is typically catalyzed by alcohol dehydrogenases (ADHs) or alcohol oxidases, converting the alcohol to the corresponding aldehyde, 3-hydroxy-2-dodecylpropanal. Subsequently, an aldehyde dehydrogenase (ALDH) would further oxidize this intermediate to the carboxylic acid, 3-hydroxy-2-dodecylpropanoic acid.

A similar pathway has been demonstrated for the bioconversion of 2-methyl-1,3-propanediol (B1210203). In this process, whole cells of Gluconobacter oxydans are utilized as a biocatalyst. The bacterium employs its native alcohol dehydrogenase and aldehyde dehydrogenase enzymes to oxidize 2-methyl-1,3-propanediol sequentially to 3-hydroxy-2-methylpropanal and then to 3-hydroxy-2-methylpropionic acid with high selectivity rsc.org. Given the structural analogy, a similar enzymatic cascade is highly probable for the initial degradation of this compound.

Following the initial oxidation of the propanediol (B1597323) moiety, the long dodecyl chain becomes the primary target for further degradation. The resulting 3-hydroxy-2-dodecylpropanoic acid, or a similar intermediate, would likely enter the well-established β-oxidation pathway. This metabolic process is the primary mechanism for the degradation of long-chain fatty acids in many organisms. The β-oxidation spiral involves a series of four enzymatic reactions that result in the shortening of the alkyl chain by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

Table 1: Proposed Biodegradation Pathway of this compound and Key Intermediates

Step Intermediate Compound Enzyme Class
1 This compound Alcohol Dehydrogenase/Oxidase
2 3-Hydroxy-2-dodecylpropanal Aldehyde Dehydrogenase
3 3-Hydroxy-2-dodecylpropanoic acid -
4 Subsequent intermediates of β-oxidation Various enzymes of β-oxidation pathway

The microbial production of 1,3-propanediol (B51772) from glycerol, which has been studied in various bacteria including species of Clostridium and Enterobacteriaceae, also provides insights into the microbial metabolism of 1,3-diol structures internationalscholarsjournals.comchemmethod.comnih.govnih.govnih.govresearchgate.netnih.gov. While these pathways are primarily anabolic for 1,3-propanediol, they demonstrate the presence of enzymatic machinery capable of recognizing and metabolizing the 1,3-propanediol backbone. This further supports the plausibility of the proposed catabolic pathway for this compound.

It is important to note that the presence of the long, branched dodecyl group may influence the rate and efficiency of biodegradation. The steric hindrance from the alkyl chain could potentially affect the binding of the substrate to the active sites of the initial oxidizing enzymes. However, many microorganisms possess a diverse range of enzymes capable of degrading various aliphatic compounds.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Dodecylpropane 1,3 Diol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight. For a diol like 2-Dodecylpropane-1,3-diol, with its polar hydroxyl groups and a long non-polar alkyl chain, various techniques can be optimized for effective separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation of non-volatile or thermally labile compounds. These methods are well-suited for the analysis of diols. The separation is achieved based on the analyte's affinity for the stationary phase and its solubility in the mobile phase. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for compounds with both polar and non-polar characteristics.

While specific methods for this compound are not extensively detailed in the literature, methodologies developed for other diols can be adapted. For instance, the analysis of 3-chloropropane-1,2-diol has been performed using a Symmetry shield reverse-phase C18 column with a phosphate (B84403) buffer mobile phase and a Refractive Index (RI) detector. internationaljournalssrg.org UHPLC, an evolution of HPLC using columns with smaller particle sizes, offers faster analysis times and higher resolution, making it suitable for complex purity assessments. nih.gov A UHPLC method for determining various amino acids and biogenic amines in cheese was developed that completed the analysis in under 10 minutes. researchgate.net

Table 1: Example HPLC/UHPLC Conditions for Diol-Related Compounds

Parameter HPLC Method for 3-Chloro-1,2-propanediol internationaljournalssrg.org UHPLC Method for Diol Esters nih.gov
Instrument HPLC with Refractive Index (RI) Detector U-HPLC with Orbitrap Mass Spectrometry
Column Symmetry shield RP C18 (250x4.6mm, 5µm) Not specified
Mobile Phase pH 4.65 phosphate buffer Not specified
Flow Rate 0.6 mL/min Not specified
Column Temp. 25°C Not specified

| Injection Vol. | 30 µL | Not specified |

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. For diols, direct analysis by GC can be challenging due to their polarity and the presence of active hydroxyl groups, which can lead to poor peak shape (tailing) and interaction with the stationary phase. sigmaaldrich.com To overcome this, derivatization is often employed to convert the polar hydroxyl groups into less polar, more volatile derivatives. Reagents such as phenylboronic acid (PBA) are used to form stable cyclic derivatives that are amenable to GC analysis. agriculturejournals.cznih.gov

The choice of the GC column is critical. Polar columns, such as those with a modified polyethylene (B3416737) glycol phase (e.g., SPB-1000), can provide good separation for polar analytes like diols. sigmaaldrich.com Conversely, non-polar columns, like those with a poly(dimethylsiloxane) phase, may reduce tailing but might not provide sufficient retention or selectivity. sigmaaldrich.com

Table 2: Example GC Conditions for Diol Analysis

Parameter Method for 3-Chloropropane-1,2-diol agriculturejournals.cz Method for Propane/Butane-diols nih.gov
Instrument Gas Chromatograph with Mass Spectrometer Gas Chromatograph with Mass Spectrometer
Derivatization Phenylboronic acid (PBA) Phenylboronic esters
Column Not specified Not specified
Detection Mass Spectrometry (MS) Mass Spectrometry (MS)

| Key Feature | Derivatization is selective and product is extractable with non-polar solvents. | Simultaneous determination of multiple diols. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is recognized as a "green" chemistry technique due to its significant reduction in organic solvent consumption compared to HPLC. chromatographytoday.commdpi.com It is particularly advantageous for the separation of lipophilic and chiral compounds. chromatographytoday.comchromatographyonline.comamericanpharmaceuticalreview.com

For the analysis of polar compounds like diols, polar stationary phases such as diol, cyano, or silica (B1680970) are often employed in SFC. kromasil.com The mobile phase typically consists of supercritical CO2 mixed with a polar organic modifier, such as methanol (B129727) or ethanol, to enhance solvating power and improve peak shape. teledynelabs.com SFC can offer faster separations and higher efficiency than traditional HPLC, making it a powerful tool for both analytical and preparative scale purification. chromatographytoday.commdpi.com

Table 3: General SFC Parameters for Separation of Polar Compounds

Parameter Typical Conditions kromasil.comuliege.be
Mobile Phase Supercritical CO₂ with a modifier (e.g., methanol, ethanol)
Stationary Phase Polar columns (e.g., Diol, Cyano, Silica, 1-Aminoanthracene)
Outlet Pressure 100-120 bar
Temperature ~40°C

| Advantages | Reduced organic solvent use, faster analysis, high efficiency |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most notably mass spectrometry. This combination provides a two-dimensional analysis, enhancing the certainty of compound identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the trace-level quantification and structural confirmation of analytes in complex matrices. For compounds structurally related to this compound, such as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, LC-MS/MS methods have been successfully developed and validated. researchgate.netnih.gov

These methods often use reversed-phase liquid chromatography for separation, followed by detection using positive electrospray ionization (ESI+) and monitoring specific multiple reaction monitoring (MRM) transitions. researchgate.netnih.gov The MRM mode provides excellent specificity by monitoring a specific precursor ion and its characteristic product ion, minimizing interferences from the sample matrix. The limit of quantification for related compounds has been reported in the low µg/kg range. nih.gov

Table 4: Example LC-MS/MS Parameters for a Structurally Related Compound

Parameter Method for N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine nih.gov
Technique Ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry
Ionization Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Quantification ~5-7 µg/kg in dairy matrices

| Precision | Relative standard deviations for trueness and precision were lower than 10% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique that combines the separation efficiency of gas chromatography with the identification power of mass spectrometry. Following separation on the GC column, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries.

For diols, which often require derivatization prior to GC analysis, GC-MS confirms the identity of the derivatized analyte based on both its retention time and its mass spectrum. nih.gov For straight-chain alkanes, which share the dodecyl moiety of the target compound, fragmentation patterns often show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. whitman.edulibretexts.org The molecular ion peak, though sometimes faint in long-chain compounds, is crucial for determining the molecular weight. whitman.edulibretexts.org This technique has been used to determine various diols in food and bacterial cultures with high sensitivity and robustness. nih.govresearchgate.net

Table 5: Key Aspects of GC-MS Analysis for Diols

Parameter Description
Sample Preparation Often requires derivatization (e.g., with phenylboronic acid) to increase volatility and improve peak shape. agriculturejournals.cznih.gov
Separation Based on volatility and interaction with the GC column stationary phase. sigmaaldrich.com
Identification Based on a combination of GC retention time and the unique mass spectral fragmentation pattern. whitman.edulibretexts.org

| Quantification | Can be performed using an internal standard, with detection limits often in the mg/kg to µg/kg range. agriculturejournals.cznih.govresearchgate.net |

Advanced Purity Assessment and Impurity Profiling

Impurity profiling, the identification and quantification of impurities in a substance, is a critical aspect of chemical analysis, ensuring the safety and efficacy of compounds. biomedres.usrroij.com Regulatory bodies have established comprehensive guidelines that necessitate rigorous impurity profiling. nih.govnih.gov The presence of unwanted chemicals, even in trace amounts, can significantly impact the properties and safety of the final product. nih.gov

Peak Purity Determination via Orthogonal Techniques

Ensuring the purity of a chromatographic peak is fundamental to accurate quantification and characterization. A peak that appears symmetrical or Gaussian in shape does not guarantee it represents a single compound. sepscience.com Therefore, advanced techniques are employed to assess peak purity.

One common and accessible method for peak purity assessment is the use of a photodiode array (PDA) detector in High-Performance Liquid Chromatography (HPLC). sepscience.com This detector scans across a range of UV-Vis wavelengths, acquiring spectra at different points across an eluting peak. sepscience.com The underlying principle is that if a peak is pure, the spectra recorded across the peak should be identical. nih.gov HPLC software can compare these spectra and calculate metrics like a "purity angle" and "purity threshold" to provide a quantitative indication of spectral similarity. sepscience.comsepscience.com However, this method has limitations. Chemically similar impurities may have very similar UV spectra, making them difficult to distinguish from the main compound. sepscience.com Furthermore, an impurity present at a very low concentration may not cause a significant spectral difference to be detected. elementlabsolutions.com

To overcome these limitations, the use of orthogonal methods is essential. alphalyse.com An orthogonal method employs two or more independent analytical techniques to validate a result, reducing potential biases and enhancing accuracy. alphalyse.com For peak purity assessment of this compound, a powerful orthogonal approach combines HPLC-PDA with mass spectrometry (LC-MS). sepscience.comalphalyse.com While the PDA provides information based on UV-Vis absorbance, the mass spectrometer separates and detects ions based on their mass-to-charge ratio. rsc.org This allows for the detection of co-eluting impurities that may be spectrally similar but have different molecular weights. synthinkchemicals.com

For instance, a primary HPLC-PDA analysis of a this compound sample might show a single, symmetrical peak. However, analysis of the same sample by LC-MS could reveal the presence of a co-eluting impurity with a different mass, confirming the peak is not pure. This dual-detection approach provides a much higher degree of confidence in the purity assessment. nih.gov

Table 1: Hypothetical Orthogonal Peak Purity Analysis of a this compound Sample This table illustrates a hypothetical scenario comparing results from two orthogonal techniques.

Analytical Technique Retention Time (min) Peak Purity Result Mass Detected (m/z) Interpretation
HPLC-PDA 12.5 Pass (Purity Angle < Purity Threshold) N/A Peak appears spectrally pure based on UV absorbance.

Trace Impurity Detection and Quantification Strategies

The detection and quantification of impurities at trace levels (typically below 0.1%) are critical, as these impurities could be potent or toxic. rroij.com High-sensitivity analytical techniques are required for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used tool for trace-level analysis due to its high sensitivity and specificity. synthinkchemicals.comshimadzu.com

For this compound, a method utilizing LC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer would be highly effective. almacgroup.com This setup provides high-resolution, accurate mass data, which is invaluable for identifying and elucidating the structures of unknown impurities. almacgroup.com The process involves an initial LC-MS scan to detect all ions. Then, targeted MS/MS experiments can be performed where the mass spectrometer isolates a specific impurity ion, fragments it, and analyzes the resulting fragment ions. This fragmentation pattern provides structural information that aids in the identification of the impurity. synthinkchemicals.com

Strategies for quantifying trace impurities often involve the use of a well-characterized reference standard for the impurity itself. However, when standards are not available, relative quantification can be performed based on the response of the main compound. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified and quantified. rroij.comnih.gov For a maximum daily dose of less than 2g, the identification threshold is 0.1% or 1 mg per day intake, whichever is lower. nih.gov

Table 2: Example Strategy for Trace Impurity Analysis in this compound This table outlines a typical workflow for detecting and quantifying trace impurities.

Step Technique Purpose Expected Outcome
1. Screening HPLC-UV, LC-MS (Full Scan) Detect all potential impurities. Chromatogram showing the main peak and any minor impurity peaks.
2. Identification High-Resolution LC-MS/MS Determine the molecular formula and structure of unknown impurities. Accurate mass data and fragmentation patterns for each impurity.

Sample Preparation Methodologies for Complex Matrices in Research

When analyzing this compound in complex biological matrices such as plasma, serum, or tissue homogenates, sample preparation is a critical step. The goal is to remove interfering substances like proteins, lipids, and salts that can suppress the analyte signal in the mass spectrometer (matrix effects) or damage the analytical column. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample cleanup technique that separates components of a mixture according to their physical and chemical properties. dornerfamilyvineyard.com For a polar compound like this compound, an SPE cartridge with a diol-bonded stationary phase can be highly effective. fishersci.nlspecartridge.com This type of sorbent offers normal-phase extraction capabilities and is a good alternative to acidic silica gel, which might retain alkaline impurities. specartridge.com

The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent.

Table 3: Generic SPE Protocol for this compound from an Aqueous Matrix

Step Solvent/Solution Volume Purpose
1. Conditioning Methanol 1 mL Wets the sorbent.
2. Equilibration Water or Buffer 1 mL Prepares sorbent for aqueous sample.
3. Sample Loading Sample in Aqueous Matrix 1-5 mL Analyte is retained on the sorbent.
4. Wash 5% Methanol in Water 1 mL Removes polar interferences.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another common technique for sample cleanup, partitioning analytes based on their relative solubilities in two immiscible liquid phases (typically aqueous and organic). For this compound, which has both polar diol groups and a nonpolar dodecyl chain, the choice of solvent is crucial. A "salting-out" approach can be effective. nih.govresearchgate.net This involves adding a salt to the aqueous sample to decrease the solubility of the organic analyte, thereby promoting its transfer into the organic extraction solvent. researchgate.net

A method analogous to that used for N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products could be adapted. nih.gov This involves extracting the sample with a water-miscible solvent like acetonitrile (B52724) in the presence of a high concentration of salt (e.g., sodium chloride), which induces phase separation. nih.gov

Table 4: Hypothetical LLE Protocol for this compound from Plasma

Step Procedure Rationale
1. Sample Aliquot Take 100 µL of plasma. Standardize the starting sample volume.
2. Add Extraction Solvent Add 400 µL of acetonitrile. Acetonitrile acts as both a protein precipitant and extraction solvent.
3. Add Salt Add ~20 mg of Sodium Chloride. Induces phase separation between the aqueous layer and the acetonitrile.
4. Vortex & Centrifuge Vortex for 1 min, then centrifuge at 10,000 x g for 5 min. Ensures thorough mixing and separation of layers and precipitated protein.

Protein Precipitation and Other Matrix Clean-up Procedures

For biological samples with high protein content, such as plasma, protein precipitation is often the simplest and fastest method for matrix cleanup. norlab.com This technique involves adding a substance, typically an organic solvent or a strong acid, to denature and precipitate the proteins, which can then be removed by centrifugation. phenomenex.comresearchgate.net

Acetonitrile is a common choice as it effectively precipitates proteins while keeping many small molecule analytes, including moderately polar ones like this compound, in the solution. researchgate.netbtrc-charity.org Other solvents like methanol or acids such as trichloroacetic acid (TCA) can also be used. phenomenex.comresearchgate.net The choice of precipitating agent can affect the recovery of the target analyte and the cleanliness of the final extract. researchgate.net While simple, protein precipitation is often less clean than SPE or LLE, and may leave behind other matrix components like phospholipids, which can cause ion suppression in LC-MS analysis. norlab.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Dodecylpropane-1,3-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : While direct synthesis data for this compound is limited, structurally analogous diols (e.g., 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols) are synthesized via reductive amination or bromination followed by hydrolysis. For example, reduction of intermediates using triethylsilane or LiOH under controlled pH and temperature can optimize yield . Reaction monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical to assess purity and intermediate formation.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Based on safety protocols for similar diols (e.g., 2,2-dimethylpropane-1,3-diol), researchers should use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to mitigate inhalation risks. Storage should be in airtight containers at 2–8°C to prevent degradation. Waste disposal must follow institutional guidelines for halogenated organics .

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or negative chemical ionization (NCI) modes is effective for detecting diols in mixtures. For example, chloropropanediols in food matrices are quantified using GC-MS with isotopic internal standards, achieving >90% recovery rates . High-performance liquid chromatography (HPLC) with UV detection at 210 nm may also be applicable for purity assessment.

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of this compound derivatives?

  • Methodological Answer : Computational modeling (e.g., density functional theory) can predict solubility and stability trends. Experimental validation involves synthesizing analogs (e.g., varying dodecyl to shorter/longer alkyl chains) and testing hydrophobicity via octanol-water partition coefficients (log P). For instance, increasing alkyl chain length in benzene-1,3-diol derivatives correlates with reduced aqueous solubility and enhanced lipid membrane affinity .

Q. What strategies resolve contradictions in toxicity data for this compound and related diols?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., carcinogenicity vs. non-sensitizing behavior) require systematic in vitro/in vivo studies. For example, 2,2-bis(bromomethyl)propane-1,3-diol is classified as Group 2B (possibly carcinogenic) by IARC due to animal studies, but conflicting dermal irritation data necessitate OECD 404/405 tests for confirmation . Dose-response assays and metabolomic profiling (e.g., LC-MS/MS) can identify thresholds for adverse effects.

Q. How can this compound be integrated into catalytic systems for green chemistry applications?

  • Methodological Answer : Diols serve as ligands in metal complexes for catalysis. For example, Schiff base derivatives of propane-1,3-diols form stable cobalt(III) complexes active in oxidation reactions. Synthesis involves reacting this compound with aldehydes (e.g., 2-hydroxy-5-methylbenzaldehyde) to generate tetradentate ligands, followed by coordination with transition metals like vanadium or cobalt . Catalytic efficiency is assessed via turnover frequency (TOF) and selectivity in model reactions (e.g., alkene epoxidation).

Data Contradiction and Experimental Design

Q. What experimental controls are critical when studying the environmental persistence of this compound?

  • Methodological Answer : Environmental fate studies should include controls for photodegradation, hydrolysis, and microbial degradation. For water-soluble diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol), OECD 301/302 biodegradability tests under varying pH and temperature are recommended. Use LC-MS to track degradation products and compare with reference standards .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Cross-validate spectral assignments using databases like mzCloud or NIST Chemistry WebBook. For unresolved peaks, employ heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve proton-carbon connectivity. Computational tools (e.g., ACD/Labs or ChemDraw) simulate spectra for comparison with experimental data .

Tables of Key Data

Property Method Reference
Aqueous solubilityOECD 105 (Shake Flask)
Log P (Octanol-Water)HPLC Retention Time Correlation
Thermal stabilityDifferential Scanning Calorimetry
Catalytic activity (TOF)Gas Chromatography Product Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dodecylpropane-1,3-diol
Reactant of Route 2
2-Dodecylpropane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.